molecular formula C4H8Cl4NOP B028206 Bis(2-chloroethyl)phosphoramidic dichloride CAS No. 127-88-8

Bis(2-chloroethyl)phosphoramidic dichloride

Cat. No.: B028206
CAS No.: 127-88-8
M. Wt: 258.9 g/mol
InChI Key: IQPMYTNILJQKBS-UHFFFAOYSA-N
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Description

Bis(2-chloroethyl)phosphoramidic dichloride is an organic phosphorus compound with the molecular formula C4H8Cl4NOP. It is a colorless to pale yellow liquid with a pungent odor and is known for its strong electrophilic properties. This compound is primarily used as a phosphorylating agent and catalyst in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-chloroethyl)phosphoramidic dichloride can be synthesized through the chlorination of diethanolamine using thionyl chloride, resulting in the formation of N,N-bis(2-chloroethyl)amine hydrochloride. This intermediate is then condensed with phosphorus oxychloride to produce the final compound .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route, with careful control of reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise temperature and pressure control to optimize the reaction .

Chemical Reactions Analysis

Types of Reactions

Bis(2-chloroethyl)phosphoramidic dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, amines, and carboxylic acids. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and may require the presence of a base to neutralize the generated hydrochloric acid .

Major Products Formed

The major products formed from reactions with this compound include phosphorylated alcohols, amines, and carboxylic acids. These products are valuable intermediates in the synthesis of various organic compounds .

Scientific Research Applications

Bis(2-chloroethyl)phosphoramidic dichloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of bis(2-chloroethyl)phosphoramidic dichloride involves its strong electrophilic nature, which allows it to react readily with nucleophiles. The compound targets nucleophilic sites on molecules, such as hydroxyl, amino, and carboxyl groups, leading to the formation of phosphorylated products. This reactivity is crucial for its role as a phosphorylating agent and catalyst in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-chloroethyl)phosphoric acid
  • Bis(2-chloroethyl)phosphoramide
  • Bis(2-chloroethyl)phosphorothioate

Uniqueness

Bis(2-chloroethyl)phosphoramidic dichloride is unique due to its strong electrophilic properties and its ability to act as a versatile phosphorylating agent. Compared to similar compounds, it offers higher reactivity and selectivity in phosphorylation reactions, making it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-dichlorophosphorylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8Cl4NOP/c5-1-3-9(4-2-6)11(7,8)10/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPMYTNILJQKBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N(CCCl)P(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl4NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40155366
Record name Phosphoramidic dichloride, bis(2-chloroethyl)-
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Molecular Weight

258.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

127-88-8
Record name N,N-Bis(2-chloroethyl)phosphoramidic dichloride
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Record name Phosphoramidic dichloride, bis(2-chloroethyl)-
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Record name Phosphoramidic dichloride, bis(2-chloroethyl)-
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Record name Bis(2-chloroethyl)phosphoramidic Dichloride
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Synthesis routes and methods I

Procedure details

A suspension of 50 g of bis(2-chloroethyl)amine hydrochloride in 130 mL of distilled phosphorus oxychloride, bp 105.5-107.5° C., was heated under reflux for 12 hours until complete solution resulted. The excess phosphorus oxychloride was removed by distillation and the residue was distilled under reduced pressure. The fraction, bp 123-125°C./0.6 mm Hg, was collected as a water-clear fluid which crystallised as a solid mass on cooling, 58 g, mp 54-56°C. The product crystallised from acetone-petroleum ether, after standing in the cold, in large prisms, mp 54-56° C.
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Synthesis routes and methods II

Procedure details

Bis(2-chloroethyl)amine hydrochloride (6.3 g, 35 mmol), suspended in 80 mL dichloromethane, was cooled to −78° C. under argon and stirred. A solution of phosphoryl chloride (5.41 g, 35 mmol) in 10 mL dichloromethane, followed by a solution of triethylamine (3.53 g, 70 mmol) in 10 mL dichloromethane, was added slowly by syringe. Stirring was continued while the reaction mixture was allowed to warm to room temperature overnight. The reaction mixture was washed with 0.01N hydrochloric acid (3×25 mL), dried over magnesium sulfate, and concentrated under reduced pressure to give N,N-bis(2-chloroethyl)phosphoramidic dichloride as a light orange oil that solidified on standing (7.9 g, 87% yield). A 2.2 g aliquot of the crude N,N-bis(2-chloroethyl)phosphoramidic dichloride was purified by flash chromatography on a 12 g silica cartridge, eluting with a gradient of 100% hexane to 67% hexane/33% ethyl acetate over 10 minutes followed by 67% hexane/33% ethyl acetate for a further 10 minutes, to give 1.5 g pure N,N-bis(2-chloroethyl)phosphoramidic dichloride as a white solid after evaporation of the solvents. MS (ES): m/z=275 [C4H8Cl4NOP+NH4+].
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6.3 g
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5.41 g
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3.53 g
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80 mL
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10 mL
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10 mL
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Synthesis routes and methods III

Procedure details

Di-(2-chloroethyl)amidophosphorodichloridate is prepared according to H. Brintzinger et al in Chemische Berichte 82, 389-99 (1949) from bis-(2-chloroethyl)amine hydrochloride and phosphoryl chloride in the presence of pyridine. 0.03 mol (7.8 g) of this material is dissolved in 100 ml of acetone and added to an acetone solution of 0.03 mole (6.3 g) of 2-cyanovinyl 4-aminophenyl sulfone. To the stirred mixture is added in 2-3 portions a 10% solution of 1,4-diazabicyclo[2.2.2.]octane in acetone. After a few minutes a yellow slurry forms which is stirred at room temperature for 30 minutes. After filtration to remove the amine hydrochlorides the filtrate is reduced to about half its volume by evaporation and then mixed with chloroform, washed with water and worked up. The light yellow solid is di-(2-chloroethyl)amido-di-4-(2-cyanoethenesulfonylanilido)phosphine oxide: ##SPC57##
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Synthesis routes and methods IV

Procedure details

Phosphorous oxychloride (0.15 mol) in 100 ml. THF are mixed dropwise at 10° C. with bis-chloroethylamine (0.1 mol) in 100 ml. THF and triethylamine (0.15 mol). After ending of the reaction (TLC verification), triethylamine hydrochloride is filtered off and the filtrate, after the addition of 50 ml. toluene, evaporated. The oily residue is immediately further reacted.
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bis(2-chloroethyl)phosphoramidic dichloride
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Reactant of Route 5
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Reactant of Route 6
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